3-Bromo-6-ethoxy-2-methylpyridine
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Overview
Description
3-Bromo-6-ethoxy-2-methylpyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
3-Bromo-6-ethoxy-2-methylpyridine is a bromopyridine derivative . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the biochemical pathways involved in carbon–carbon bond formation .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place . It forms explosive mixtures with air on intense heating , and its stability can be affected by exposure to moist air or water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethoxy-2-methylpyridine typically involves the bromination of 2-methylpyridine derivatives. One common method is the bromination of 6-ethoxy-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 3-amino-6-ethoxy-2-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate (K2CO3) in solvents like ethanol or water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
3-Bromo-6-ethoxy-2-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxy-2-methylpyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-6-methylpyridine: Lacks the ethoxy group and has different reactivity and applications.
3-Amino-2-bromo-6-methylpyridine: Contains an amino group, leading to different chemical properties and uses.
Uniqueness
3-Bromo-6-ethoxy-2-methylpyridine is unique due to the presence of both the bromine and ethoxy groups, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for selective reactions and the formation of a wide range of derivatives.
Properties
IUPAC Name |
3-bromo-6-ethoxy-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGDYWVDOXQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406211 |
Source
|
Record name | 3-bromo-6-ethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610278-93-8 |
Source
|
Record name | 3-bromo-6-ethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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